molecular formula C25H17BrN4OS B12031110 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone CAS No. 477330-64-6

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone

Cat. No.: B12031110
CAS No.: 477330-64-6
M. Wt: 501.4 g/mol
InChI Key: LPXNTLPOLHVLOL-UHFFFAOYSA-N
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Description

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties

Preparation Methods

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(naphthalen-2-yl)ethanone in an alkaline medium. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.

Scientific Research Applications

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit cytochrome P450 enzymes, which are involved in drug metabolism. The bromophenyl and pyridinyl groups enhance its binding affinity to these targets, leading to potent biological effects .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone stands out due to its unique combination of structural features, which confer enhanced biological activity and potential for diverse applications.

Properties

CAS No.

477330-64-6

Molecular Formula

C25H17BrN4OS

Molecular Weight

501.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-naphthalen-2-ylethanone

InChI

InChI=1S/C25H17BrN4OS/c26-21-7-9-22(10-8-21)30-24(18-11-13-27-14-12-18)28-29-25(30)32-16-23(31)20-6-5-17-3-1-2-4-19(17)15-20/h1-15H,16H2

InChI Key

LPXNTLPOLHVLOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CC=NC=C5

Origin of Product

United States

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